![molecular formula C13H11Cl2N3O B2772650 N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide CAS No. 338753-72-3](/img/structure/B2772650.png)

N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

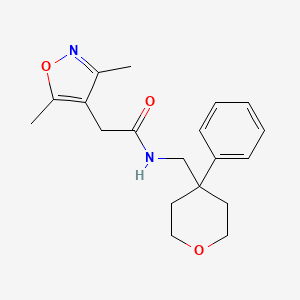

N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide, also known as DCPI, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research studies. DCPI is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in epigenetic regulation and cancer progression.

Aplicaciones Científicas De Investigación

- Application : (Z)-N’-[(3,4-dichlorophenyl)methoxy]pyridine-3-carboximidamide has been investigated as a dual inhibitor of EGFR and histone deacetylases (HDAC). This combination approach synergistically inhibits NSCLC growth. Compounds 12c and 12d, synthesized previously, demonstrated potent antiproliferative activity against NCI-H1975 cells. They specifically inhibited EGFR and increased histone acetylation. In animal experiments, compound 12d effectively suppressed tumor growth without causing organ damage .

- Application : (Z)-N’-[(3,4-dichlorophenyl)methoxy]pyridine-3-carboximidamide (also known as DCMU) affects Euglena cell cycle transit by inhibiting photosynthesis. It modifies the pigment system and dramatically reduces chlorophyll content, specifically Chl a 673 .

- Application : (Z)-N’-[(3,4-dichlorophenyl)methoxy]pyridine-3-carboximidamide (DCMU) has been used to investigate the relationship between cell cycle response and light-stimulated photosynthesis. By inhibiting photosynthesis, it affects cell cycle progression in Euglena .

EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

Photosynthesis Inhibition in Euglena gracilis

Cell Cycle Response and Photosynthesis Inhibition

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibitEGFR tyrosine kinase , which plays a crucial role in cell growth and proliferation.

Mode of Action

Compounds with similar structures have shown significant inhibitory activities against egfr tyrosine kinase . They bind to the active site of the enzyme, preventing it from phosphorylating its substrates and thus inhibiting the signal transduction pathway.

Biochemical Pathways

Inhibition of egfr tyrosine kinase can affect multiple downstream pathways, including thePI3K/AKT and MAPK/ERK pathways . These pathways are involved in cell survival, proliferation, and differentiation.

Result of Action

Similar compounds have shown to inducecell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner .

Propiedades

IUPAC Name |

N'-[(3,4-dichlorophenyl)methoxy]pyridine-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O/c14-11-4-3-9(6-12(11)15)8-19-18-13(16)10-2-1-5-17-7-10/h1-7H,8H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHWIMDICYAGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=NOCC2=CC(=C(C=C2)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=N/OCC2=CC(=C(C=C2)Cl)Cl)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2772570.png)

![2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2772571.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2772573.png)

![methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate](/img/structure/B2772576.png)

![2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2772580.png)

![4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol](/img/structure/B2772582.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2772583.png)

![2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile](/img/structure/B2772587.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2772590.png)